methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
Overview
Description
“Methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate” is a chemical compound with the molecular formula C13H10N2O3S . It has an average mass of 274.295 Da and a monoisotopic mass of 274.041199 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by two conjugated rings . The cation of the salt is almost co-planar as evidenced by the two conjugated rings with a dihedral angle of only 0.230° .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds such as 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergo alkylation at the oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, boiling point of 482.7±55.0 °C at 760 mmHg, and a flash point of 245.8±31.5 °C .Scientific Research Applications
1. Antiallergy Activity
Methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate, along with its related compounds, has demonstrated significant antiallergy activity. These compounds, particularly 10-oxo-N-1H-tetrazol-5-yl-10H-pyrido[1,2-a]thieno[3,4-d]pyrimidine, 10-oxo-7-(1H-tetrazol-5-yl)-10H-pyrido[1,2-a]thieno[3,4-d]pyrimidine, and 3,10-dihydro-10-oxo-7-(1H-tetrazol-5-yl)-1H-pyrido[1,2-a]thieno[3,4-d]pyrimidine, have been found to inhibit rat passive cutaneous anaphylaxis at specific doses, indicating potential use in allergy treatment and prevention Connor et al., 1984.
2. Gastroprotective Effect
The compound and its derivatives exhibit cytoprotective effects, particularly against gastric damage caused by acidified ethanol and non-steroidal anti-inflammatory agents. Specific derivatives, especially those with a methyl group in position 6 and a cyclopentyl group on the nitrogen of the carboxamide group, were the most effective. This indicates potential applications in gastroprotective therapeutics Hermecz et al., 1992.
3. Anti-inflammatory Activities
Several synthesized derivatives of the compound have shown moderate anti-inflammatory activity compared to standard drugs like indomethacin. This suggests potential applications in the development of new anti-inflammatory agents Tozkoparan et al., 1999.
4. Tautomerism Studies
Studies have been conducted on the tautomeric equilibria of nucleic acid bases, including derivatives of the compound. These studies provide valuable insights into molecular interactions and the stability of various tautomeric forms, which are significant in understanding biological processes and drug design Person et al., 1989.
5. Cardiotonic Activity
Novel pyrimidine derivatives of the compound have been synthesized and evaluated for cardiotonic activity, showing potential as therapeutic agents for cardiovascular conditions Dorigo et al., 1996.
6. Antihypertensive and Vasodilator Activities
Derivatives of the compound have been synthesized and tested for binding affinity to Ca2+ channels, coronary vasodilator effect, and antihypertensive activity. These findings indicate potential applications in cardiovascular therapeutics Adachi et al., 1988.
Future Directions
Properties
IUPAC Name |
methyl 10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-7-4-3-5-15-10(7)14-11-8(12(15)16)6-9(19-11)13(17)18-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKJCKITLQSPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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